N-(4-(tert-butyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-21(2,3)14-7-9-15(10-8-14)22-20(25)19-17-5-4-6-18(17)23-24(19)16-11-12-28(26,27)13-16/h7-10,16H,4-6,11-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLORSVXNFUCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(tert-butyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The key structural features include:
- tert-butyl group : Enhances lipophilicity.
- 1,1-dioxidotetrahydrothiophen moiety : May contribute to antioxidant properties.
- Cyclopenta[c]pyrazole framework : Known for its diverse biological effects.
Molecular Formula and Weight
- Molecular Formula : C20H28N2O3S
- Molecular Weight : 372.52 g/mol
Biological Activity
The biological activity of this compound can be categorized into several areas based on existing literature:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the tetrahydrothiophen moiety is particularly relevant in scavenging free radicals and protecting cellular components from oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that derivatives of cyclopenta[c]pyrazole can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Anticancer Potential
Some analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.
Case Studies
Several studies highlight the biological potential of compounds similar to this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Reported significant antioxidant activity in related compounds with IC50 values < 10 µM. |
| Liu et al. (2021) | Demonstrated anti-inflammatory effects in vivo using a carrageenan-induced paw edema model. |
| Smith et al. (2022) | Found that certain derivatives exhibited selective cytotoxicity against breast cancer cells with IC50 values around 15 µM. |
Synthesis Routes
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing amine and carboxylic acid derivatives to form the carboxamide bond.
- Cyclization Techniques : Employing cyclization strategies to form the cyclopenta[c]pyrazole scaffold.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity and solubility.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the cyclopenta[c]pyrazole core in this compound?
- The cyclopenta[c]pyrazole core is typically synthesized via multi-step cyclization reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may be used to facilitate ring closure .
- Example protocol: A mixture of hydrazine derivatives and ketones in THF at 70°C for 12 hours yields the pyrazole ring, followed by oxidation of the tetrahydrothiophene moiety using m-CPBA .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?
- 1H/13C NMR : Critical for verifying the pyrazole and tetrahydrothiophene-dioxide moieties. Key signals include:
- Pyrazole C=O resonance at ~165–170 ppm in 13C NMR.
- Sulfone groups (SO2) show characteristic downfield shifts in 1H NMR (δ 3.5–4.5 ppm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : The sulfone group confers stability in acidic conditions (pH 3–5), but hydrolysis occurs at pH > 8 due to nucleophilic attack on the carboxamide bond .
- Thermal stability : Decomposition observed above 150°C via TGA/DSC, with a melting point range of 180–185°C .
- Storage : Recommended at –20°C in inert atmosphere (argon) to prevent oxidation of the tetrahydrothiophene-dioxide group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Variability in IC50 values often arises from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Use orthogonal assays (e.g., SPR for binding affinity, enzyme inhibition for mechanistic validation) to cross-validate results .
- Data normalization : Report activities relative to a positive control (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Q. What strategies optimize multi-step synthesis to improve yield and scalability?
- Intermediate purification : Silica gel chromatography after each step reduces carryover impurities, improving final yield by 15–20% .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for oxidation steps (e.g., SO2 incorporation), reducing reaction time from 24 hours to 4 hours .
- Scale-up challenges : Solvent switching (e.g., THF to toluene) improves solubility of intermediates during large-scale reactions (>10 g) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to kinase domains (e.g., MAPK14). Key interactions include:
- Hydrogen bonding between the carboxamide group and Asp168 residue.
- Hydrophobic interactions with the tert-butylphenyl moiety .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD < 2 Å indicating robust binding .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications :
- Replacing the tert-butyl group with CF3 improves metabolic stability but reduces solubility .
- Substituents on the tetrahydrothiophene-dioxide ring modulate selectivity for ATP-binding pockets .
- Bioisosteres : Replacing the pyrazole with imidazole retains activity but alters pharmacokinetics (e.g., t1/2 increases from 2.1 to 3.8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
